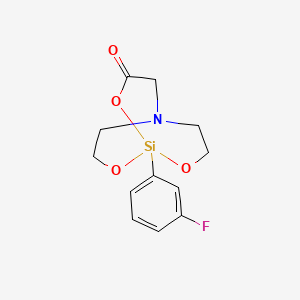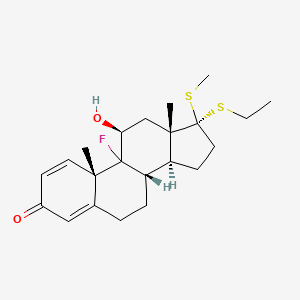
17-epi-Tipredane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-epi-Tipredane is a synthetic steroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a stereoisomer of Tipredane, differing in the configuration at the 17th carbon position. This compound has garnered interest in various scientific fields due to its unique pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Tipredane typically involves the stereoselective reduction of a precursor steroid compound. One common method includes the use of selective hydrogenation techniques to achieve the desired stereochemistry at the 17th carbon. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the steroid backbone, often employing reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or acyl groups.
科学研究应用
Chemistry: 17-epi-Tipredane is used as a model compound in the study of steroid chemistry, particularly in understanding stereoselective synthesis and reaction mechanisms.
Biology: In biological research, this compound is utilized to study its effects on cellular processes, including its role in modulating inflammatory responses and immune function.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent, with ongoing research into its efficacy and safety profiles.
作用机制
17-epi-Tipredane exerts its effects primarily through binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The compound also affects various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
相似化合物的比较
Tipredane: The parent compound, differing only in the stereochemistry at the 17th carbon.
Prednisolone: Another synthetic steroid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness: 17-epi-Tipredane is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its isomers and other similar compounds. This uniqueness can translate to variations in efficacy, potency, and side effect profiles, making it a valuable compound for targeted therapeutic applications.
属性
CAS 编号 |
85197-76-8 |
|---|---|
分子式 |
C22H31FO2S2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
(8S,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22?/m0/s1 |
InChI 键 |
DXEXNWDGDYUITL-IBOYTWHMSA-N |
手性 SMILES |
CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |
规范 SMILES |
CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


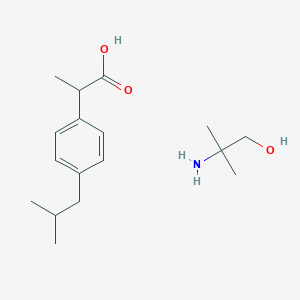
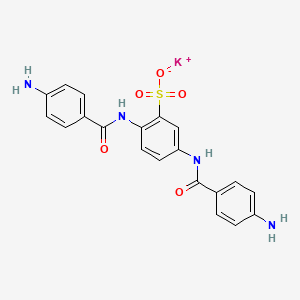

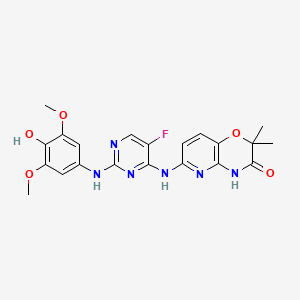
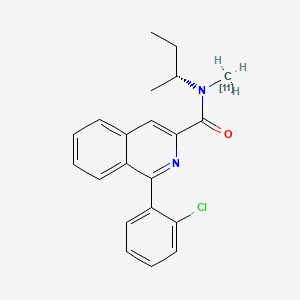
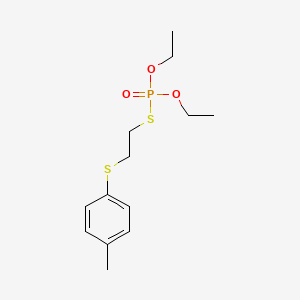
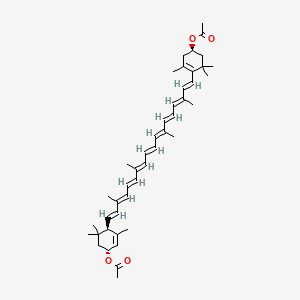


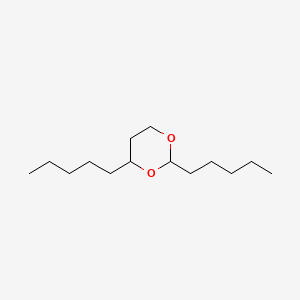
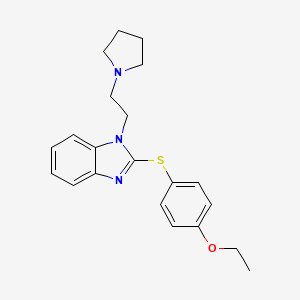
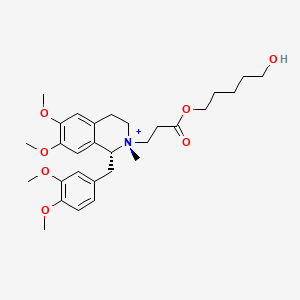
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
